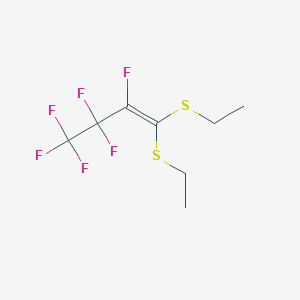
2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is a complex organic compound that features a benzimidazole ring system Benzimidazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceutical agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide typically involves the formation of the benzimidazole core followed by functionalization at specific positions. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring. Subsequent reactions introduce the sulfanylidene and propanamide groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure consistent product quality. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing.
化学反应分析
Types of Reactions
2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanylidene group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole ring or the sulfanylidene group, leading to different reduced forms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
科学研究应用
2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanylidene group may also play a role in its biological activity by interacting with thiol groups in proteins, affecting their function.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Methylbenzimidazole: A simpler derivative with similar structural features.
N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)acetamide: A closely related compound with an acetamide group instead of a propanamide group.
Uniqueness
2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is unique due to the combination of its sulfanylidene and propanamide groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
属性
CAS 编号 |
185321-09-9 |
|---|---|
分子式 |
C11H13N3OS |
分子量 |
235.31 g/mol |
IUPAC 名称 |
2-methyl-N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C11H13N3OS/c1-6(2)10(15)12-7-3-4-8-9(5-7)14-11(16)13-8/h3-6H,1-2H3,(H,12,15)(H2,13,14,16) |
InChI 键 |
LFXWLZRZERQIEF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)NC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


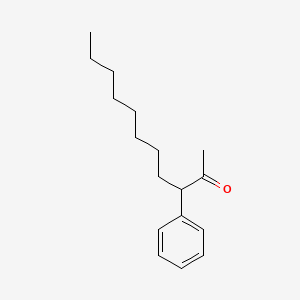
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
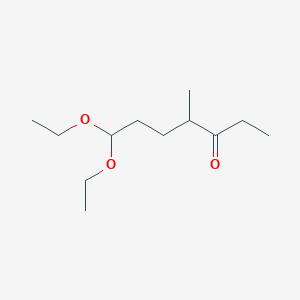
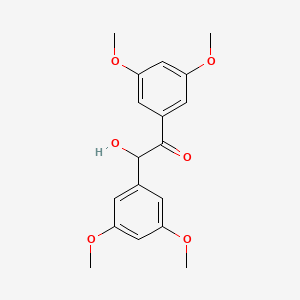
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
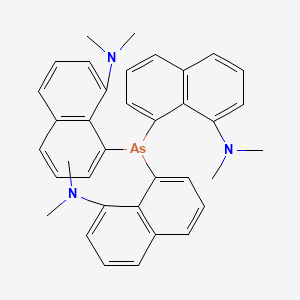
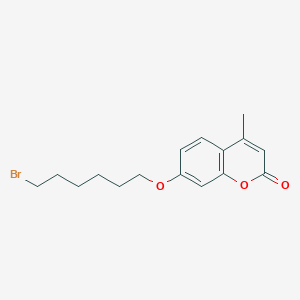
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
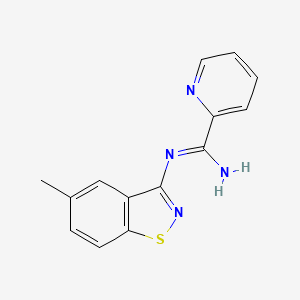
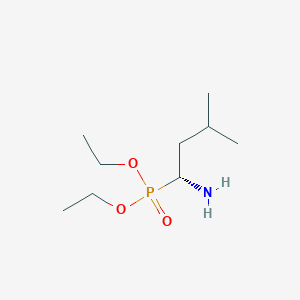
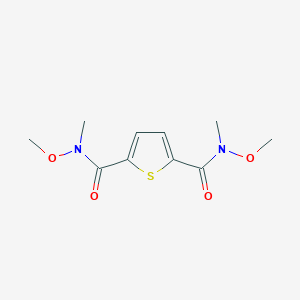
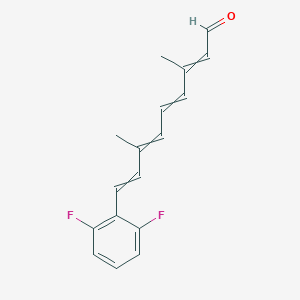
![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)
